2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:
Acetylation: Start with furan-2-ylmethylamine and acetic anhydride to form the acetylated intermediate.
Thiazole Formation: React the acetylated intermediate with thioamide (1,3-thiazole-2-ylamine) to create the thiazole ring.
Amidation: Introduce the carboxamide group by reacting the thiazole intermediate with an appropriate carboxylic acid derivative.
Industrial Production:: Industrial-scale production methods would likely involve optimization of these steps, along with purification and isolation techniques.
Chemical Reactions Analysis
This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified side chains or additional substituents.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antitumor agent.
Organic Synthesis: Use it as a building block for more complex molecules.
Anticancer Research: Explore its cytotoxic effects on cancer cells.
Neuroprotective Properties: Investigate its impact on the nervous system.
Pharmaceuticals: Assess its suitability for drug development.
Agrochemicals: Consider its use in fungicides or biocides.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research would be needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Remember that this compound’s properties and applications may vary based on its specific substituents and stereochemistry. Researchers continue to explore its potential, and further studies will enhance our understanding of its role in science and industry .
Properties
Molecular Formula |
C15H14N4O3S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O3S2/c1-9-12(13(21)18-14-16-5-7-23-14)24-15(17-9)19(10(2)20)8-11-4-3-6-22-11/h3-7H,8H2,1-2H3,(H,16,18,21) |
InChI Key |
RTJGQTNTASYXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.